Regioisomeric Differentiation: 4-Carboxamide vs. 7-Carboxamide—Conformational Locking and PARP Enzyme Recognition
The 4-carboxamide substitution of CAS 131862-20-9 enables an intramolecular hydrogen bond between the carboxamide N–H and the benzoxazole nitrogen (N3), constraining the amide carbonyl into the anti conformation relative to the C2–C3 bond of the benzoxazole ring. This conformational lock is absent in the 7-carboxamide isomer (CAS 131862-19-6) because the carboxamide at position 7 is geometrically incapable of forming this hydrogen bond. For the parent 2-phenylbenzoxazole-4-carboxamide (without N-substitution), this conformational restriction was demonstrated to be the basis for PARP inhibitory activity, with an IC₅₀ of 2.1 µM against isolated PADPRP enzyme [1]. While direct IC₅₀ data for CAS 131862-20-9 are not available in the public domain, the compound retains the identical 4-carboxamide hydrogen-bonding motif, and the N-(2-dimethylamino)ethyl substituent is not expected to disrupt this interaction based on the structural model [1].
| Evidence Dimension | Intramolecular hydrogen bond capability (conformational locking of carboxamide for PARP recognition) |
|---|---|
| Target Compound Data | 4-carboxamide position enables N–H···N(benzoxazole) hydrogen bond; retains conformational constraint motif |
| Comparator Or Baseline | 2-Phenylbenzoxazole-4-carboxamide (PARP IC₅₀ = 2.1 µM); 7-carboxamide isomer (CAS 131862-19-6) lacks this hydrogen bond capability |
| Quantified Difference | 4-carboxamide isomer: intramolecular H-bond present; 7-carboxamide isomer: intramolecular H-bond absent. Parent 4-carboxamide PARP IC₅₀ = 2.1 µM [1] |
| Conditions | Isolated poly(ADP-ribose) polymerase (PADPRP) enzyme assay; PhD thesis, Newcastle University, 1994 [1] |
Why This Matters
The presence or absence of this conformational lock determines whether the compound can productively engage the PARP active site; the 4-carboxamide regioisomer (CAS 131862-20-9) possesses the required geometry, while the 7-carboxamide isomer does not, making regioisomeric purity critical for any PARP-related application.
- [1] Pemberton LC. Novel inhibitors of poly adenine diphosphate ribose polymerase to potentiate DNA reactive drugs. PhD Thesis. Newcastle University; 1994. (Section: benzoxazole-4-carboxamide analogues, IC₅₀ = 2.1 µM for R = phenyl.) View Source
